Chemical structure and properties of trans-2,3-Dimethoxycinnamic acid
Chemical structure and properties of trans-2,3-Dimethoxycinnamic acid
Regioisomer Specificity in Anti-Virulence & Medicinal Chemistry
Executive Summary
trans-2,3-Dimethoxycinnamic acid (2,3-DCA) represents a critical structural scaffold in the development of next-generation anti-infectives and pharmacological probes. While its positional isomer, 3,4-dimethoxycinnamic acid, is widely recognized as the core moiety of the anti-allergic drug Tranilast, the 2,3-isomer has emerged as a potent Quorum Sensing (QS) Inhibitor .[1]
This guide synthesizes the physicochemical profile, validated synthesis protocols, and biological mechanisms of 2,3-DCA.[1] It is designed for medicinal chemists and microbiologists seeking to exploit the steric and electronic uniqueness of the ortho-meta substitution pattern to bypass resistance mechanisms in Gram-negative bacteria.
Chemical Constitution & Stereochemistry
The distinct biological activity of 2,3-DCA stems from the steric crowding of the ortho-methoxy group.[1] Unlike the 3,4-isomer, where the methoxy groups are relatively unencumbered, the 2,3-substitution forces the phenyl ring out of planarity with the methoxy groups, altering the molecule's binding affinity for receptor pockets such as CviR.[1]
Structural Analysis
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IUPAC Name: (2E)-3-(2,3-dimethoxyphenyl)prop-2-enoic acid
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Stereochemistry: The trans (E) configuration is thermodynamically favored and biologically active. The cis (Z) isomer is unstable and readily isomerizes under UV light or acidic conditions.
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Electronic Effect: The 2-methoxy group exerts a strong inductive effect (-I) and mesomeric effect (+M), but its position creates significant steric hindrance for the carboxylic tail, influencing metabolic stability.
Physicochemical Profile
| Property | Value | Context |
| CAS Number | 7345-82-6 | Unique Identifier |
| Molecular Formula | C₁₁H₁₂O₄ | MW: 208.21 g/mol |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 180.0 – 184.0 °C | Significantly higher than 3,4-isomer (180°C) |
| pKa (Predicted) | ~4.44 | Carboxylic acid ionization |
| LogP | 1.8 - 2.2 | Moderate lipophilicity; membrane permeable |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water (neutral pH) |
Synthesis & Manufacturing Protocol
To ensure high stereoselectivity for the trans-isomer, the Knoevenagel Condensation is the industry-standard protocol.[1] This method avoids the formation of the cis-isomer and side products common in Perkin reactions.
Reaction Pathway
The synthesis utilizes 2,3-dimethoxybenzaldehyde and malonic acid, catalyzed by a weak base (piperidine) in pyridine.[1]
Figure 1: Synthetic pathway via Knoevenagel Condensation.
Step-by-Step Laboratory Protocol
Scale: 10 mmol | Expected Yield: 85-92%
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Reagent Preparation:
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Dissolve 2,3-dimethoxybenzaldehyde (1.66 g, 10 mmol) and malonic acid (1.25 g, 12 mmol) in pyridine (5 mL).
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Add catalytic piperidine (0.1 mL). Expert Note: Piperidine acts as the organocatalyst to form the reactive enolate.[1]
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Reaction:
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Heat the mixture to 80–100 °C under reflux for 3–5 hours.
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Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde indicates completion.
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Workup (Critical for Purity):
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Cool the reaction mixture to room temperature.
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Pour slowly into ice-cold HCl (1 M, 50 mL) with vigorous stirring. This precipitates the free acid.[1]
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Filter the white precipitate and wash with ice-cold water (3 x 20 mL) to remove pyridine traces.
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Purification:
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Recrystallize from Ethanol/Water (1:1) .
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Dry in a vacuum oven at 50 °C for 6 hours.
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Biological Applications: Quorum Sensing Inhibition
While many cinnamic acid derivatives act as antioxidants, 2,3-DCA possesses a specific, high-value application as a Quorum Sensing Inhibitor (QSI) .
Mechanism of Action: CviR Antagonism
Research indicates that 2,3-DCA functions by disrupting the communication systems of Gram-negative bacteria (specifically Chromobacterium violaceum).[2] It acts as a structural mimic of the native autoinducer, N-hexanoyl-L-homoserine lactone (C6-HSL) .
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Target: CviR receptor (cytoplasmic DNA-binding transcription factor).
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Mode: Competitive Antagonism.
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Outcome: Inhibition of virulence factors (violacein production, biofilm formation) without killing the bacteria (bacteriostatic), thereby reducing selective pressure for resistance.
Figure 2: Mechanism of Quorum Sensing Inhibition by 2,3-DCA.
Comparative Pharmacology
| Feature | 2,3-Dimethoxycinnamic Acid | 3,4-Dimethoxycinnamic Acid |
| Primary Activity | Anti-Virulence (QS Inhibition) | Anti-inflammatory / Anti-fibrotic |
| Drug Analog | Novel QSI Scaffolds | Tranilast |
| Receptor Target | CviR (Bacterial) | TGF-β / NF-κB (Mammalian) |
| Steric Profile | High (Ortho-substitution) | Low (Meta/Para-substitution) |
Analytical Specifications
Verification of the trans-isomer and 2,3-substitution pattern is essential, as commercial supplies may contain the 3,4-isomer.[1]
Nuclear Magnetic Resonance (NMR)
The coupling constant (J) of the vinylic protons is the definitive marker for stereochemistry.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.40 (s, 1H): Carboxylic acid (-COOH).[3]
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δ 7.85 (d, J = 16.1 Hz, 1H): H-β (Alkene). Large J-value confirms trans-geometry.
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δ 6.55 (d, J = 16.1 Hz, 1H): H-α (Alkene).
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δ 7.20 – 7.00 (m, 3H): Aromatic protons (2,3-substitution pattern creates a distinct multiplet compared to the 3,4-pattern).[1]
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δ 3.82 (s, 3H), 3.78 (s, 3H): Methoxy groups (-OCH₃). Two distinct singlets indicate non-equivalent environments due to ortho-positioning.[1]
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¹³C NMR (DMSO-d₆):
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δ 167.8: Carbonyl (C=O).
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δ 152.8, 148.1: Aromatic C-O (C2, C3).
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δ 139.5: C-β (Alkene).
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δ 119.2: C-α (Alkene).
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Mass Spectrometry (MS)[5][6]
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Ionization: ESI- (Negative Mode) is preferred for carboxylic acids.
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m/z: 207.07 [M-H]⁻.
References
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TCI Chemicals. trans-2,3-Dimethoxycinnamic Acid Product Specifications (CAS 7345-82-6).[4]Link
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Fisher Scientific. 2,3-Dimethoxycinnamic acid, predominantly trans, 98% Safety Data Sheet.[1]Link
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Gui, C., et al. (2024). 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum.[1] Marine Drugs, 22(4), 177.[2] Link
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PubChem. Compound Summary: trans-2,3-Dimethoxycinnamic acid.[5] National Library of Medicine. Link
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ChemicalBook. NMR Spectrum and Synthesis of 2,3-Dimethoxycinnamic Acid.Link
Sources
- 1. CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 2. 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Showing Compound trans-2,3,4-Trimethoxycinnamate (FDB028405) - FooDB [foodb.ca]
- 4. trans-2,3-Dimethoxycinnamic Acid | 7345-82-6 | TCI EUROPE N.V. [tcichemicals.com]
- 5. PubChemLite - Trans-2,3-dimethoxycinnamic acid (C11H12O4) [pubchemlite.lcsb.uni.lu]
